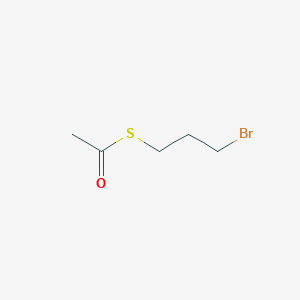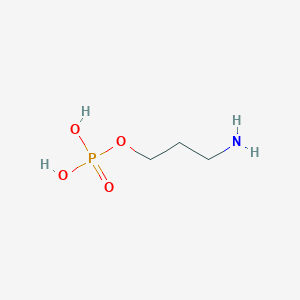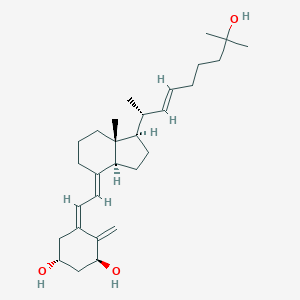
Dhbh-calcitriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhbh-calcitriol is a synthetic analog of calcitriol, which is the active form of vitamin D. It was first synthesized in the 1980s and has since been used in scientific research to study the effects of vitamin D on various biological processes. In
Wissenschaftliche Forschungsanwendungen
Dhbh-calcitriol has been extensively used in scientific research to study the effects of vitamin D on various biological processes. It has been shown to have anti-proliferative and pro-differentiation effects on cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been found to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases. Additionally, Dhbh-calcitriol has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Wirkmechanismus
Dhbh-calcitriol exerts its biological effects by binding to the vitamin D receptor (VDR), which is a transcription factor that regulates gene expression. Upon binding to the VDR, Dhbh-calcitriol induces conformational changes that allow it to interact with co-activator proteins and initiate gene transcription. The genes regulated by Dhbh-calcitriol are involved in various biological processes, including cell proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
Dhbh-calcitriol has been shown to have several biochemical and physiological effects. It promotes the differentiation of cancer cells, leading to decreased proliferation and increased apoptosis. It also has immunomodulatory effects, which could be useful in the treatment of autoimmune diseases. Additionally, Dhbh-calcitriol has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dhbh-calcitriol in lab experiments is its high potency and stability. It is also readily available and easy to synthesize. However, one limitation is that it is a synthetic analog of calcitriol and may not fully mimic the effects of endogenous vitamin D. Additionally, its effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the use of Dhbh-calcitriol in scientific research. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its immunomodulatory effects, which could be useful in the treatment of autoimmune diseases. Additionally, Dhbh-calcitriol's neuroprotective effects warrant further investigation for the treatment of neurodegenerative diseases.
Synthesemethoden
Dhbh-calcitriol is synthesized by modifying the structure of calcitriol. The synthesis method involves the introduction of a hydroxyl group at the 19th position of the calcitriol molecule, followed by the addition of a side chain containing a double bond and a cyclohexane ring. This modification increases the stability and activity of the molecule, making it a potent analog of calcitriol.
Eigenschaften
CAS-Nummer |
154356-84-0 |
|---|---|
Produktname |
Dhbh-calcitriol |
Molekularformel |
C29H46O3 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-8-hydroxy-8-methylnon-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H46O3/c1-20(10-7-6-8-16-28(3,4)32)25-14-15-26-22(11-9-17-29(25,26)5)12-13-23-18-24(30)19-27(31)21(23)2/h7,10,12-13,20,24-27,30-32H,2,6,8-9,11,14-19H2,1,3-5H3/b10-7+,22-12+,23-13-/t20-,24-,25-,26+,27+,29-/m1/s1 |
InChI-Schlüssel |
ZSRZLHUUFCGCDW-QYFQUPAWSA-N |
Isomerische SMILES |
C[C@H](/C=C/CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(C=CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Kanonische SMILES |
CC(C=CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyme |
1,25-(OH)2-22-dehydro-dihomo-vitamin D3 22-dehydro-1,25-dihydroxy-24-dihomovitamin D3 DHBH-calcitriol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



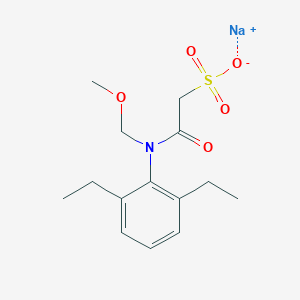

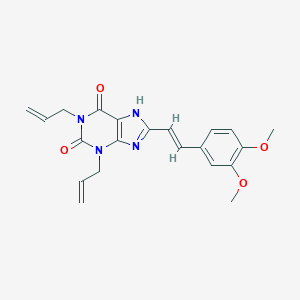

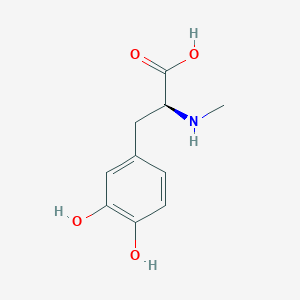
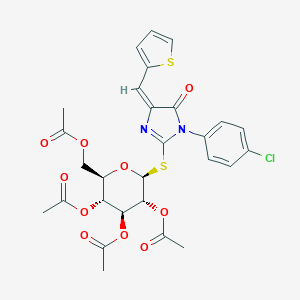
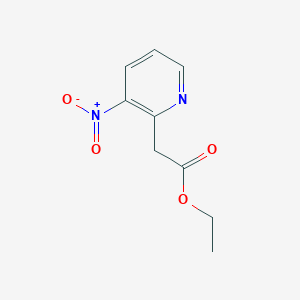

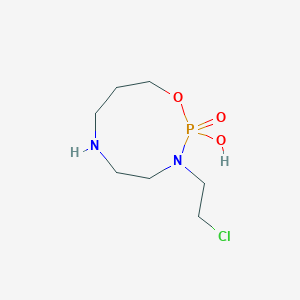
![3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde](/img/structure/B131337.png)
